1-(3-Chlorophenyl)piperidin-2-one
Description
1-(3-Chlorophenyl)piperidin-2-one (CAS: 132573-12-7) is a six-membered lactam (piperidin-2-one) derivative with a 3-chlorophenyl substituent. Its molecular formula is C₁₁H₁₂ClNO, and it has a molecular weight of 209.67 g/mol . This compound is part of a broader class of arylpiperidin-2-ones, which are critical intermediates in medicinal chemistry due to their versatility in drug design.
Properties
IUPAC Name |
1-(3-chlorophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCIOETXUFJTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697952 | |
| Record name | 1-(3-Chlorophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132573-12-7 | |
| Record name | 1-(3-Chlorophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(3-Chlorophenyl)piperidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Table 1: Comparison of Physical Properties
Key Observations :
Core Heterocycle Modifications
Table 2: Comparison with Non-Piperidin-2-one Analogs
Key Observations :
Key Observations :
- Structural Complexity : The triazine-piperidin-2-one hybrid (Compound 29) demonstrates enhanced potency as a dual-target modulator, likely due to extended π-π stacking interactions .
- Ring Substitution: Imidazolidin-2-one derivatives (e.g., D31) with 3-chlorophenyl groups show notable antibacterial activity, suggesting the chloro substituent enhances target affinity .
Biological Activity
1-(3-Chlorophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound, also known as 3-chloro-1-(3-chlorophenyl)piperidin-2-one, features a piperidine ring substituted with a chlorophenyl group. The presence of the chlorine atom on the phenyl ring enhances its reactivity and biological activity compared to other piperidinone derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating similar piperidine derivatives, compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) analyses suggest that the chlorinated phenyl group contributes significantly to this antimicrobial efficacy.
Antiviral Activity
The compound has been investigated for its potential as an antiviral agent . In related studies focusing on piperidine derivatives, certain compounds displayed antiviral properties against HIV-1 and other viruses . The presence of an arylpiperazine structure in these derivatives is linked to their effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting that modifications in the structure can lead to new antiviral drugs.
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties . The mechanism of action typically involves the modulation of inflammatory pathways through the inhibition of specific enzymes or receptors. This characteristic is crucial for developing therapies targeting inflammatory diseases.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It may bind to active sites on enzymes or receptors, altering their conformation and activity. For instance, its potential as an acetylcholinesterase inhibitor has been noted, which is relevant for treating conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Phenylpiperidin-2-one | Lacks chlorine substitution | Lower antimicrobial activity |
| 1-(4-Chlorophenyl)piperidin-2-one | Chlorine at para position | Different pharmacological profile |
| 1-(3-Bromophenyl)piperidin-2-one | Bromine substitution | Variations in reactivity and biological effects |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Antiviral Screening : A study synthesized novel piperidine derivatives and tested them against HIV-1, demonstrating that modifications can lead to significant antiviral activity .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of various piperidine derivatives, including those similar to this compound, revealing promising results against multiple bacterial strains .
- Enzyme Inhibition : Research focused on enzyme inhibition showed that compounds with a piperidine core could effectively inhibit acetylcholinesterase, providing insights into their potential use in neurodegenerative disease treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
